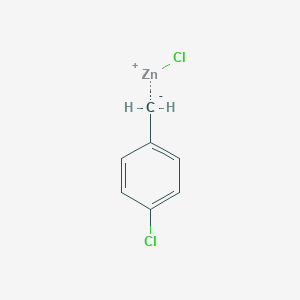

4-Chlorobenzylzinc chloride solution

Descripción general

Descripción

4-Chlorobenzylzinc chloride is a compound that is not directly studied in the provided papers. However, the papers do discuss various chlorobenzene derivatives and their interactions, which can be informative when considering the synthesis, molecular structure, and chemical reactions of related compounds. For instance, the hydrochlorination of 4-benzylaniline in chlorobenzene is examined, which involves the solvation of gaseous HCl in chlorobenzene . Other studies involve the synthesis and characterization of compounds with chlorobenzene moieties, such as ethyl 4-hydrazinobenzoate hydrochloride and 4-[(E)-2-(2-Chlorobenzylidene)hydrazin-1-yl]quinolin-1-ium chloride dihydrate .

Synthesis Analysis

The synthesis of chlorobenzene derivatives can involve various methods, including hydrochlorination , reactions with nucleophiles , and catalytic processes . For example, the Pd(0)-catalyzed conjugate addition of benzylzinc chloride to alpha,beta-enones in the presence of carbon monoxide is a method to prepare 1,4-diketones, which demonstrates the reactivity of benzylzinc chloride compounds in complex reactions . The synthesis of ethyl 4-hydrazinobenzoate hydrochloride provides insights into the formation of chlorobenzene derivatives through crystallization and characterization techniques .

Molecular Structure Analysis

The molecular structure of chlorobenzene derivatives is often determined using spectroscopic methods and X-ray diffraction. The structure of chlorobenzene itself has been analyzed using electron diffraction, rotation constant, and liquid crystal NMR data, revealing distortions in ring geometry due to the chlorine substituent . The crystal structure of 4-tert-butyl-6-(4-chlorophenyl)-3,6-dihydro-2H-1,3-thiazin-2-iminium chloride shows a twisted boat conformation of the thiazine ring system, which is stabilized by hydrogen bonds .

Chemical Reactions Analysis

Chlorobenzene derivatives participate in a variety of chemical reactions. The interaction of 2-α-chlorobenzylidenehydrazino-4-ethoxycarbonylthiazole with nucleophiles can lead to nucleophilic substitution or cyclization, depending on the nature of the nucleophile . The compound 4-[(E)-2-(2-Chlorobenzylidene)hydrazin-1-yl]quinolin-1-ium chloride dihydrate forms a three-dimensional architecture via hydrogen bonds, demonstrating the importance of non-covalent interactions in the stability of chlorobenzene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorobenzene derivatives can be inferred from their molecular structures and the types of reactions they undergo. For instance, the lattice energies of reagent and product in the hydrochlorination of 4-benzylaniline can be evaluated using the PIXEL method, which correlates with solubility measurements . The crystal structure of ethyl 4-hydrazinobenzoate hydrochloride reveals complex sheets formed by hydrogen bonding, which could influence the compound's solubility and stability .

Aplicaciones Científicas De Investigación

By-Product Formation in Organic Synthesis

4-Chlorobenzylzinc chloride is involved in the synthesis of complex organic compounds. For instance, it reacts with 3,4,5-trimethoxybenzaldehyde to form a specific compound, C34H36Cl2O7, as a by-product. This reaction is significant in understanding the mechanisms and by-products in organic synthesis processes (Fu et al., 2012).

Sonolytic Degradation of Hazardous Organic Compounds

Research has explored the sonolytic degradation of hazardous compounds like chlorobenzene and chlorobiphenyls in aqueous solutions, which includes compounds similar to 4-chlorobenzylzinc chloride. This study highlights the potential of sonolysis for environmental remediation of chlorinated organic compounds (Okuno et al., 2000).

Solvation and Dissociation Studies

Investigations into the solvation and dissociation of similar chlorobenzene compounds, such as 4-benzylaniline hydrochloride, provide insights into the chemical behavior of 4-chlorobenzylzinc chloride in different solvents and conditions. This research contributes to a deeper understanding of the solvation properties of chlorobenzene derivatives (Gibson et al., 2014).

Catalytic and Chemical Processes

4-Chlorobenzylzinc chloride is relevant in catalytic processes, such as the chlorination of benzyl chloride to produce 4-chlorobenzyl chloride using zeolite catalysts. This research is vital for understanding the catalytic mechanisms and optimizing industrial chemical processes (Singh & Kale, 1999).

Electrocatalytic Oxidation Studies

Investigating the electrochemical oxidation of similar compounds, like 4-chlorophenol, in the presence of carbon black, can shed light on the electrocatalytic behavior of 4-chlorobenzylzinc chloride. This research is significant for environmental applications, particularly in water treatment and pollution control (Boudenne & Cerclier, 1999).

Safety and Hazards

The safety data sheet for 4-Chlorobenzylzinc chloride solution indicates that it is classified as Acute Tox. 4 Oral - Carc. 2 - Eye Dam. 1 - Flam. Liq. 2 - Skin Corr. 1B . It has hazard statements H225 - H302 - H314 - H335 - H336 - H351 . The precautionary statements are P210 - P280 - P301 + P312 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338 .

Mecanismo De Acción

Target of Action

4-Chlorobenzylzinc chloride is an organozinc compound Organozinc compounds are generally used in organic synthesis, particularly in the negishi coupling reactions .

Mode of Action

Organozinc compounds typically act as nucleophiles in chemical reactions, reacting with electrophilic carbon centers .

Biochemical Pathways

Organozinc compounds are often used in organic synthesis, implying their involvement in the creation of complex organic molecules .

Pharmacokinetics

As a general rule, the bioavailability and pharmacokinetics of a compound depend on factors such as its chemical structure, formulation, route of administration, and the individual’s physiological condition .

Result of Action

As an organozinc compound, it is likely involved in the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of 4-Chlorobenzylzinc chloride can be influenced by various environmental factors. For instance, it is known to react with water , suggesting that its stability and reactivity could be affected by humidity and moisture. Additionally, its storage temperature is recommended to be 2-8°C , indicating that temperature is an important factor for its stability.

Propiedades

IUPAC Name |

1-chloro-4-methanidylbenzene;chlorozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl.ClH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUOJMHOGPURPS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=C(C=C1)Cl.Cl[Zn+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149923-10-4 | |

| Record name | 149923-10-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

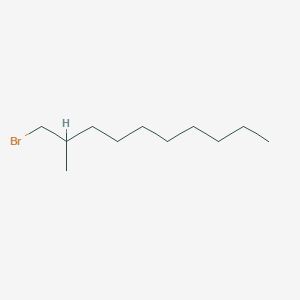

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(heptadecylcarbamoyl)-2-[[11-(heptadecylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(heptadecylcarbamoyl)oxan-4-yl] acetate](/img/structure/B137312.png)

![2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide](/img/structure/B137320.png)